molecular formula C14H20N2O3 B5039657 N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

Cat. No. B5039657
M. Wt: 264.32 g/mol
InChI Key: CWRRFWLXEMKLSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPA belongs to the class of amides and is widely used in the pharmaceutical industry for its unique properties.

Mechanism of Action

The mechanism of action of DMPA involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It targets the DNA replication and repair machinery of cancer cells, leading to cell cycle arrest and apoptosis. DMPA also modulates the immune system, enhancing the body's natural defense mechanisms against cancer cells.
Biochemical and Physiological Effects:
DMPA has been shown to affect various biochemical and physiological processes in the body. It has been found to modulate the expression of certain genes and proteins that are involved in cancer progression and metastasis. DMPA also affects the levels of certain neurotransmitters in the brain, leading to analgesic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DMPA has several advantages for use in laboratory experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in water and other common solvents can pose a challenge for its use in certain experiments. Additionally, the high cost of synthesis and purification can limit its widespread use in research.

Future Directions

There are several potential future directions for research on DMPA, including:
1. Development of more efficient and cost-effective synthesis methods for DMPA.
2. Investigation of the potential applications of DMPA in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases.
3. Study of the molecular mechanisms underlying the anticancer activity of DMPA, with a focus on identifying novel targets for cancer therapy.
4. Exploration of the potential synergistic effects of DMPA with other anticancer drugs, with the aim of developing more effective combination therapies.
5. Investigation of the potential use of DMPA as a diagnostic tool for cancer, based on its ability to target specific cancer cells.

Synthesis Methods

The synthesis of DMPA involves the reaction between 2,3-dimethylaniline and 3-chloropropionyl chloride in the presence of a base, followed by the addition of sodium methoxide. The resulting compound is then purified and characterized using various analytical techniques.

Scientific Research Applications

DMPA has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer. It has been found to exhibit potent anticancer activity against various types of cancer cells, including breast, ovarian, and prostate cancer. DMPA has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-(3-methoxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-6-4-7-12(11(10)2)16-14(18)13(17)15-8-5-9-19-3/h4,6-7H,5,8-9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRRFWLXEMKLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-N'-(3-methoxypropyl)ethanediamide

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